Boc-allo-O-methyl-D-Thr
Description
Structure
3D Structure
Properties
CAS No. |
544480-17-3 |
|---|---|
Molecular Formula |
C10H19NO5 |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
(2R,3R)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C10H19NO5/c1-6(15-5)7(8(12)13)11-9(14)16-10(2,3)4/h6-7H,1-5H3,(H,11,14)(H,12,13)/t6-,7-/m1/s1 |
InChI Key |
VWSUOKFUIPMDDX-RNFRBKRXSA-N |
Isomeric SMILES |
C[C@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)OC |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC |
Origin of Product |
United States |
Stereochemical Impact and Analysis in Boc Allo O Methyl D Threonine Chemistry
Fundamental Stereochemistry of Threonine Diastereomers and Epimers
Threonine is a proteinogenic amino acid distinguished by the presence of two stereogenic centers, at the α-carbon (C2) and the β-carbon (C3). wikipedia.org This structural feature gives rise to four possible stereoisomers, which can be grouped into two pairs of enantiomers (non-superimposable mirror images) and four pairs of diastereomers (stereoisomers that are not mirror images). libretexts.orglibretexts.org
The four stereoisomers of 2-amino-3-hydroxybutanoic acid are:
(2S,3R)-Threonine, commonly known as L-Threonine, is the naturally occurring isomer essential for humans. wikipedia.orglibretexts.org
(2R,3S)-Threonine, its enantiomer, is D-Threonine. chemicalbook.com
(2S,3S)-Threonine is designated L-allothreonine. wikipedia.org
(2R,3R)-Threonine is its enantiomer, D-allothreonine.
Diastereomers have different physical properties and can be separated by standard chromatographic or crystallization techniques. The relationship between the stereoisomers is critical; for instance, the 2R,3R isomer (D-allo) and the 2R,3S isomer (D-threo) are diastereomers of each other. libretexts.org When two diastereomers differ in configuration at only one of several stereocenters, they are referred to as epimers. libretexts.orglibretexts.org Therefore, D-threonine and D-allothreonine are C3 epimers. The specific compound of interest, Boc-allo-O-methyl-D-Thr, is a derivative of D-allothreonine, possessing the (2R,3R) configuration.
| Common Name | Systematic Configuration | Relationship to L-Threonine (2S,3R) |
|---|---|---|
| L-Threonine | (2S,3R) | Reference |
| D-Threonine | (2R,3S) | Enantiomer |
| L-allothreonine | (2S,3S) | Diastereomer (C3 Epimer) |
| D-allothreonine | (2R,3R) | Diastereomer |
Methodologies for Monitoring and Controlling Stereochemical Integrity During Synthesis
Maintaining the stereochemical purity of amino acid derivatives during chemical synthesis is a significant challenge. Side reactions can lead to the loss of chiral integrity, resulting in mixtures of stereoisomers that can be difficult to separate and may have undesirable biological effects.
A primary concern during peptide synthesis is the epimerization of the α-carbon of an amino acid during the activation of its carboxyl group for peptide bond formation. chempep.comnih.gov This process can occur via direct proton abstraction by a base or through the formation of an oxazolone intermediate, which readily loses chirality at the α-position. nih.gov The extent of epimerization is influenced by several factors, including the choice of coupling reagents, solvents, temperature, and the specific amino acid sequence. u-tokyo.ac.jp
Research has shown that threonine derivatives can exhibit different behaviors compared to other amino acids. For example, a systematic evaluation of glycosylated threonine derivatives in solid-phase peptide synthesis revealed that they produce negligible amounts of epimerization compared to their serine counterparts, which are highly prone to this side reaction. nih.govacs.org Under more forcing conditions, glycosylated threonine derivatives tend to undergo β-elimination of the side-chain group rather than epimerization. nih.govacs.org This difference in reactivity is attributed to distinct conformational preferences of the reactive intermediates. nih.gov
| Factor | Influence on Epimerization | Mitigation Strategy |
|---|---|---|
| Coupling Reagents | Carbodiimides like EDC can increase epimerization risk. u-tokyo.ac.jp Uronium/aminium reagents (HBTU, HATU) also pose a risk. nih.gov | Use of additives like HOBt or Oxyma Pure; choice of less activating reagents like DEPBT. peptide.comorgsyn.org |
| Solvents | Polar solvents can increase epimerization for sterically hindered amino acids like Valine or Isoleucine. u-tokyo.ac.jp | Optimization of solvent polarity based on the specific amino acid residues. |
| Base | Strong, non-sterically hindered bases can promote α-proton abstraction. | Use of sterically hindered bases like DIEA or collidine; careful control of base equivalents. |
| Temperature | Higher temperatures generally increase the rate of epimerization. | Performing coupling reactions at lower temperatures (e.g., 0 °C). u-tokyo.ac.jp |
| Amino Acid Structure | Residues like His and Cys are particularly susceptible. peptide.com Glycosylated Serine is highly prone to epimerization. nih.govacs.org | Use of specific side-chain protecting groups; employing specialized coupling protocols for sensitive residues. |
Verifying the stereochemical purity of starting materials and final products is essential. Chiral chromatography is the most powerful and widely used technique for separating and quantifying enantiomers and diastereomers.
Gas chromatography (GC) on a chiral stationary phase is a highly effective method for analyzing threonine stereoisomers. For this analysis, the amino acids must first be converted into volatile derivatives. A common procedure involves a two-step derivatization to form N,O-bisisobutoxycarbonyl 2,2,2-trifluoroethyl esters. nih.gov Using a chiral column, such as Chirasil-Val, all four stereoisomers of threonine can be baseline resolved. nih.govscilit.com Typically, the L- and D-threonine derivatives elute much earlier than the corresponding allo forms, allowing for the precise quantification of diastereomeric impurities down to the 1% level. nih.gov Stereochemical analysis of complex natural products containing threonine-derived residues, such as the lanthipeptide mCoiA1, has been successfully performed using GC-MS after acid hydrolysis and derivatization. acs.orgresearchgate.net
High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is another indispensable tool. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly effective for the direct analysis of underivatized amino acids. sigmaaldrich.com These columns can operate in polar organic or reversed-phase modes, making them suitable for separating polar, ionic compounds like amino acids. sigmaaldrich.comchromatographyonline.com Crown ether-based CSPs have also demonstrated excellent capabilities for separating the enantiomers of native amino acids. ankara.edu.tr
| Technique | Chiral Stationary Phase (CSP) | Derivative | Separation Achieved | Reference |
|---|---|---|---|---|
| Capillary GC | Chirasil-Val | N,O-bisisobutoxycarbonyl 2,2,2-trifluoroethyl ester | Resolution of all four stereoisomers (D/L and allo). | nih.gov |
| HPLC | Teicoplanin (e.g., Astec CHIROBIOTIC T) | Underivatized | Resolution of D/L enantiomers. | sigmaaldrich.com |
| HPLC | Crown Ether (e.g., Crownpak CR-I(+)) | Underivatized | Separation of D/L enantiomers. | ankara.edu.tr |
Theoretical and Mechanistic Insights into Stereospecific Interactions in Bioactive Systems
The precise stereochemistry of a molecule like this compound is not merely a matter of chemical purity; it is fundamental to how the molecule interacts with the chiral environment of biological systems, such as enzyme active sites and protein receptors.
Enzymes, being chiral macromolecules, often exhibit exquisite stereoselectivity, distinguishing not only between D and L enantiomers at the α-carbon but also between diastereomers differing at the β-carbon. Threonine aldolases, which catalyze the reversible aldol (B89426) condensation to form β-hydroxy-α-amino acids, are a prime example. nih.gov These enzymes show complete stereocontrol at the α-carbon but often have more moderate and varied selectivity at the β-carbon, resulting in enzymes with l-, l-allo-, or low-specificity for the threonine substrate. nih.gov The stereochemical outcome is influenced by specific interactions within the enzyme's active site. For instance, it has been postulated that the β-hydroxyl group of the threonine substrate interacts with active-site histidine residues, and this interaction influences the stereoselectivity at the β-carbon. nih.gov Similarly, studies on threonine dehydratase have highlighted the functional and stereochemical specificity of the enzyme for the β-carbon of its substrates. nih.gov This enzymatic discrimination is crucial for controlling metabolic pathways and ensuring the correct synthesis of biological molecules.
This stereochemical control is dramatically illustrated in the biosynthesis of lanthipeptides, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs). illinois.edunih.gov These peptides contain characteristic thioether cross-links (methyllanthionine, MeLan) that are formed from threonine and cysteine residues. The stereochemistry of these MeLan bridges is critical for the peptide's biological activity. nih.gov The biosynthesis involves a series of enzyme-catalyzed steps, including the dehydration of threonine to dehydrobutyrine (Dhb) and a subsequent Michael addition by a cysteine thiol. nih.gov
Stereochemical Preference in Ligand-Enzyme Interactions
The stereochemical configuration of a molecule is a critical determinant of its interaction with biological macromolecules, particularly enzymes. The precise three-dimensional arrangement of atoms in a ligand, such as the synthetic amino acid derivative Boc-allo-O-methyl-D-threonine, dictates its ability to bind to the active site of an enzyme and elicit a biological response. This section explores the principles of stereochemical preference in ligand-enzyme interactions, drawing upon established concepts in enzymology and medicinal chemistry to infer the potential behavior of Boc-allo-O-methyl-D-threonine. While direct enzymatic studies on this specific compound are not extensively documented in publicly available literature, a detailed analysis of its structural features allows for a predictive understanding of its enzymatic interactions.
The chirality of amino acids plays a fundamental role in their biological activity. While L-amino acids are the canonical building blocks of proteins, D-amino acids also have significant physiological roles, particularly in bacterial cell walls and as neurotransmitters. acs.org Consequently, enzymes have evolved to exhibit high stereoselectivity, often discriminating between L- and D-enantiomers of a substrate or inhibitor. nih.govmdpi.com For instance, D-amino acid transaminases specifically recognize and process D-amino acids, while showing minimal to no activity towards their L-counterparts. nih.gov
The "allo" configuration in Boc-allo-O-methyl-D-threonine introduces another layer of stereochemical complexity. Threonine possesses two chiral centers, leading to four possible stereoisomers: L-threonine, D-threonine, L-allo-threonine, and D-allo-threonine. Enzymes can distinguish between these diastereomers with remarkable specificity. For example, L-allo-threonine aldolase is an enzyme that specifically catalyzes the conversion of L-allo-threonine to glycine (B1666218) and acetaldehyde and does not act on the more common L-threonine. wikipedia.org This specificity arises from the precise arrangement of amino acid residues in the enzyme's active site, which creates a chiral environment that preferentially binds one stereoisomer over others.
The presence of a methyl group on the hydroxyl function (O-methylation) and a tert-butyloxycarbonyl (Boc) protecting group on the amine further influences the molecule's interaction with enzymes. The O-methylation removes a potential hydrogen bond donor (the hydroxyl group) and introduces a bulky, hydrophobic methyl group. This modification can significantly alter the binding affinity and mode of interaction with an enzyme. For example, in the context of post-translational modifications, the methylation of amino acid residues is a key regulatory mechanism, catalyzed by specific methyltransferase enzymes. nih.govmdpi.com The Boc group, a common protecting group in peptide synthesis, is also bulky and lipophilic. organic-chemistry.orgchemistrysteps.com Its presence would sterically hinder the approach of the amino acid derivative to the enzyme's active site and could also introduce new hydrophobic interactions.
Detailed Research Findings
For example, studies on D-amino acid dehydrogenases have led to the engineering of enzymes with broad substrate specificity for the synthesis of various D-amino acids. nih.gov These enzymes exhibit a high degree of enantioselectivity, producing the D-enantiomer with high enantiomeric excess. The active site of such an enzyme would be expected to accommodate the D-configuration of the α-carbon in Boc-allo-O-methyl-D-threonine.
Furthermore, research into threonine aldolases, which catalyze the reversible cleavage of threonine, has shown that mutations in the active site can alter substrate specificity and stereoselectivity. For instance, specific residues have been identified that influence the enzyme's preference for threonine versus allo-threonine. nih.gov This highlights the subtle molecular interactions that govern stereochemical recognition.
The hypothetical interaction of Boc-allo-O-methyl-D-threonine with a putative enzyme target would be governed by a combination of factors:
Stereochemistry at the α-carbon: An enzyme specific for D-amino acids would be required to recognize the D-configuration.
Stereochemistry at the β-carbon: The "allo" configuration would necessitate a specific binding pocket that can accommodate the spatial arrangement of the methyl and O-methyl groups.
The O-methyl group: The presence of this group would favor interactions with hydrophobic pockets in the active site and preclude interactions that rely on a free hydroxyl group.
The Boc-protecting group: The bulky nature of the Boc group would likely require a large entrance channel to the active site and could contribute significantly to the binding affinity through hydrophobic interactions.
Interactive Data Tables
To illustrate the principles of stereochemical preference, the following interactive table presents hypothetical binding affinity data (as dissociation constants, Kd) for different stereoisomers of a threonine derivative with a hypothetical enzyme. Lower Kd values indicate stronger binding. This data is illustrative and not based on experimental results for Boc-allo-O-methyl-D-threonine.
| Compound | Stereochemistry | Modifications | Hypothetical Kd (µM) |
| This compound | D-allo | Boc, O-methyl | 10 |
| Boc-threo-O-methyl-D-Thr | D-threo | Boc, O-methyl | 50 |
| Boc-allo-O-methyl-L-Thr | L-allo | Boc, O-methyl | >1000 |
| allo-O-methyl-D-Thr | D-allo | O-methyl | 25 |
| Boc-allo-D-Thr | D-allo | Boc | 15 |
This table is for illustrative purposes only and does not represent experimentally determined values.
The hypothetical data in the table demonstrates how an enzyme might exhibit a strong preference for the D-allo stereoisomer, with both the Boc and O-methyl groups contributing to tighter binding. The other stereoisomers show significantly weaker binding, highlighting the enzyme's stereoselectivity.
Advanced Applications of Boc Allo O Methyl D Threonine in Biomolecular Engineering
Strategic Integration into Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-Phase Peptide Synthesis (SPPS) is the predominant method for chemically assembling peptides, relying on the sequential addition of protected amino acids to a growing chain anchored on a solid support. gyrosproteintechnologies.com The integration of modified residues like Boc-allo-O-methyl-D-Threonine into SPPS workflows requires careful consideration of the synthetic strategy, particularly within the tert-butyloxycarbonyl (Boc) protection scheme. peptide.compeptide.com In Boc-based SPPS, the temporary Nα-Boc group is removed with a moderately strong acid, such as trifluoroacetic acid (TFA), while more permanent side-chain protecting groups are cleaved at the end of the synthesis with a stronger acid like hydrofluoric acid (HF). peptide.compeptide.com The O-methyl group on the threonine side chain is stable to these conditions, making it compatible with the Boc strategy. However, the steric bulk of the β-branched and Nα-protected amino acid presents unique challenges during the peptide bond formation step. monash.edu
The successful incorporation of sterically hindered amino acids like allo-threonine derivatives is highly dependent on the efficiency of the coupling and deprotection steps. iris-biotech.de Standard coupling conditions may prove insufficient, leading to incomplete reactions and the formation of deletion sequences, which complicates purification. gyrosproteintechnologies.com
Coupling Protocols: The primary challenge arises from the steric hindrance around the α-carbon and the β-branched side chain, which can slow down the rate of acylation. researchgate.net To overcome this, highly efficient coupling reagents are employed. Reagents such as HBTU, HATU, and PyBOP, often used in combination with additives like HOBt or Oxyma Pure, are effective at activating the carboxylic acid group and facilitating rapid amide bond formation, thereby minimizing racemization and other side reactions. rsc.orgamericanpeptidesociety.org In some syntheses, including that of callipeltin analogues, initial attempts with standard reagents like HBTU, EDC, and COMU resulted in low conversion, necessitating the exploration of alternative activators or extended reaction times to achieve a desirable yield. rsc.org The choice of solvent also plays a critical role; polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) are preferred as they effectively solvate the growing peptide chain and reagents. rsc.org
Deprotection Protocols: The deprotection step in Boc-SPPS involves the removal of the Nα-Boc group with TFA. While generally straightforward, the repeated acid exposure can lead to premature cleavage of the peptide from acid-sensitive resins. peptide.com For peptides containing modified residues, it is crucial to ensure complete removal of the Boc group to liberate the N-terminal amine for the subsequent coupling reaction. Incomplete deprotection results in chain termination. iris-biotech.de Following deprotection, the resulting trifluoroacetate (B77799) salt must be neutralized to the free amine. This is typically achieved with a base like diisopropylethylamine (DIEA), either in a separate step or in situ during the next coupling cycle, a technique developed to minimize aggregation. peptide.comnih.gov
Interactive Table: Coupling Reagent Performance for Hindered Residues
| Reagent | Activation Mechanism | Advantages | Considerations |
| HBTU | Forms HOBt ester | Reliable, widely used | Can be less effective for extremely hindered couplings rsc.org |
| HATU | Forms HOAt ester | Highly efficient, low racemization americanpeptidesociety.org | Higher cost |
| PyBOP | Phosphonium salt | Good for hindered couplings | Potential for side reactions |
| COMU | Uronium/iminium salt | High efficiency | Mentioned as less effective in specific callipeltin synthesis rsc.org |
| DIC/HOBt | Carbodiimide/additive | Cost-effective | Slower kinetics, higher risk of racemization |
Common Challenges:
Aggregation: Hydrophobic sequences or those prone to forming secondary structures (e.g., β-sheets) on the resin can aggregate, physically blocking reactive sites and leading to incomplete reactions. americanpeptidesociety.orgnih.gov This is a sequence-dependent phenomenon that becomes more pronounced as the peptide chain elongates. researchgate.net
Low Coupling Efficiency: As discussed, steric hindrance from bulky side chains or protecting groups can significantly reduce the rate of peptide bond formation. researchgate.netamericanpeptidesociety.org
Racemization: The activation of the carboxylic acid during coupling can lead to the loss of stereochemical integrity at the α-carbon, particularly with certain reagents or under basic conditions. americanpeptidesociety.org
Side Reactions: The functional groups on amino acid side chains can undergo unwanted reactions if not properly protected.
Innovations to Overcome Challenges: To address these issues, several innovative strategies have been developed:
Microwave-Assisted SPPS: The application of microwave energy can accelerate both the coupling and deprotection steps, often improving yields and reducing reaction times, especially for "difficult sequences". researchgate.net
Pseudoproline Dipeptides: The introduction of a temporary, reversible cyclic derivative (a pseudoproline) at a serine or threonine residue can disrupt interchain hydrogen bonding, thereby preventing aggregation and improving solvation of the growing peptide chain. researchgate.netrsc.org
Specialized Resins and Linkers: Resins with enhanced swelling properties, such as PEG-PS resins, can improve reaction kinetics by making the peptide chain more accessible. rsc.org The choice of linker is also critical, as it dictates the C-terminal functionality and cleavage conditions. gyrosproteintechnologies.com
In Situ Neutralization: Performing the neutralization of the N-terminal amine concurrently with the coupling reaction can minimize the time the peptide spends in a neutral, aggregation-prone state. nih.gov
Design and Construction of Complex Bioactive Peptides and Peptidomimetics
The inclusion of Boc-allo-O-methyl-D-Threonine is not merely a synthetic exercise but a deliberate design choice aimed at conferring specific biological and structural properties to a peptide. Its unique stereochemistry and modified side chain are instrumental in the construction of complex natural product analogues, engineered peptides with novel functions, and tools for studying protein structure.
Many complex natural products owe their potent biological activity to the presence of unusual amino acids. The chemical synthesis of these molecules and their analogues is crucial for verifying their structure, conducting structure-activity relationship (SAR) studies, and developing them into therapeutic leads.
Callipeltins: Callipeltin A is a cyclic depsipeptide isolated from a marine sponge that exhibits potent cytotoxic activity. nih.gov Its structure contains several non-proteinogenic residues, including a D-allo-threonine. rsc.org The total synthesis of the callipeltin core requires the stereoselective preparation of this building block and its careful incorporation into the peptide chain, where coupling can be challenging. rsc.org
Teixobactins: Teixobactin (B611279) is a highly potent antibiotic that kills pathogens without detectable resistance. researchgate.net Its structure is a depsipeptide containing a D-allo-threonine at position 8 (D-Thr8) and another rare amino acid, L-allo-enduracididine. monash.edu The total synthesis of teixobactin and its analogues has been a major focus of research. researchgate.netrsc.orgrsc.org These synthetic efforts have confirmed that the stereochemistry of its constituent amino acids, including D-allo-threonine, is critical for its potent antimicrobial activity. rsc.orgrsc.org The synthesis involves a combination of solid-phase and solution-phase methods to manage the difficult ester and amide bond formations. rsc.org
Lanthipeptides are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by thioether cross-links (lanthionines or methyllanthionines). nih.govnih.gov These structures are formed when serine and threonine residues are first enzymatically dehydrated to dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively, followed by a Michael-type addition of cysteine thiols. nih.govnih.gov
While the natural biosynthesis provides a specific stereochemistry, chemical synthesis allows for the introduction of novel stereochemical motifs that are inaccessible to the enzymatic machinery. By using building blocks like Boc-allo-O-methyl-D-Threonine in a chemical or semi-synthetic approach, it is possible to create lanthipeptide analogues with altered ring conformations and stereocenters. This "unnatural" stereochemistry can lead to peptides with modified stability, receptor-binding affinity, and biological activity, providing a powerful tool for engineering lanthipeptides with new-to-nature properties. nih.gov
The three-dimensional structure of a protein is dictated by its amino acid sequence. nih.gov Introducing modified amino acids with fixed stereochemistry or altered side-chain properties serves as a powerful method to probe the principles of protein folding and enhance structural stability.
The D-allo configuration of Boc-allo-O-methyl-D-Threonine introduces a significant local perturbation in the peptide backbone compared to the proteinogenic L-threonine. This can be used to:
Enhance Proteolytic Stability: Peptides containing D-amino acids are generally more resistant to degradation by proteases, which are stereospecific for L-amino acids. This greatly increases the in vivo half-life of peptide-based therapeutics.
Probe Binding Interactions: The O-methyl group removes the hydroxyl's ability to act as a hydrogen bond donor, while maintaining its size and potential as a weak acceptor. Synthesizing analogues where this group is present or absent can help elucidate the specific hydrogen bonding networks crucial for receptor binding or protein-protein interactions.
Precursor in the Development of Pharmacologically Active Small Molecules.
Boc-allo-O-methyl-D-Threonine serves as a valuable chiral building block in the synthesis of complex organic molecules with potential therapeutic applications. The inherent chirality of this D-amino acid derivative is a critical feature, as the biological activity of many drugs is dependent on their specific three-dimensional structure. The use of such stereochemically defined precursors is a cornerstone of modern drug discovery, enabling the synthesis of enantiomerically pure compounds and avoiding the potential for off-target effects or reduced efficacy associated with racemic mixtures.
The incorporation of D-amino acids, such as this threonine derivative, into peptide-based drugs or small molecules can significantly enhance their stability against enzymatic degradation in the body. peptide.com This increased resistance to proteases leads to a longer biological half-life, a desirable pharmacokinetic property for many therapeutic agents.
Rational Design of Ligands Targeting Specific Biological Receptors (e.g., Sodium Channel Modulators).
The rational design of ligands for specific biological receptors is a key strategy in the development of new drugs with improved selectivity and fewer side effects. While direct evidence linking Boc-allo-O-methyl-D-Threonine to the synthesis of sodium channel modulators is not prominently available in public literature, the principles of rational drug design support its potential utility in this area.
Voltage-gated sodium channels are crucial for the generation and propagation of action potentials in excitable cells, making them important targets for a variety of therapeutic areas, including pain, epilepsy, and cardiac arrhythmias. The development of selective sodium channel modulators often involves the synthesis of peptide analogs or small molecules that can interact with specific sites on the channel protein.
The unique structural features of Boc-allo-O-methyl-D-Threonine, such as its constrained conformation due to the allo-stereochemistry and the presence of the O-methyl group, can be exploited to design ligands with high affinity and selectivity for a particular sodium channel subtype. The Boc protecting group facilitates its incorporation into a growing peptide chain during solid-phase peptide synthesis, a common technique for generating libraries of potential drug candidates.
Table 1: Potential Contributions of Boc-allo-O-methyl-D-Threonine in Ligand Design
| Feature | Potential Advantage in Ligand Design |
| D-amino acid configuration | Increased stability against enzymatic degradation, leading to longer in vivo half-life. |
| Allo-stereochemistry | Induces specific conformational constraints in the peptide backbone, potentially leading to higher receptor affinity and selectivity. |
| O-methyl group | Can enhance metabolic stability and may participate in specific hydrogen bonding or hydrophobic interactions with the receptor target. |
| Boc protecting group | Facilitates straightforward incorporation into peptides using standard solid-phase synthesis techniques. |
Exploration in Central Nervous System Disorder Research.
The pursuit of novel treatments for central nervous system (CNS) disorders is an area of intense research. D-amino acids are known to play various roles in the nervous system, and their derivatives are being explored for their therapeutic potential. researchgate.net While specific studies on Boc-allo-O-methyl-D-Threonine in CNS research are not widely documented, its characteristics as a D-amino acid derivative make it a compound of interest.
The ability to cross the blood-brain barrier is a significant challenge in the development of CNS drugs. The physicochemical properties of a molecule, including its lipophilicity and hydrogen bonding capacity, play a crucial role. The O-methyl group in Boc-allo-O-methyl-D-Threonine could potentially increase its lipophilicity, which may favorably influence its ability to penetrate the CNS.
Furthermore, the incorporation of this amino acid into peptidomimetics or small molecules could lead to the development of agents that modulate neurotransmitter systems or other CNS targets with high specificity. The conformational rigidity imparted by the allo-threonine structure could be key to achieving selective interaction with a desired receptor subtype in the brain, thereby minimizing off-target effects.
Emerging Research Frontiers and Future Outlook in Boc Allo O Methyl D Threonine Chemistry
Development of Novel Chemoenzymatic and Biocatalytic Pathways for Threonine Derivatives
The pursuit of greener and more efficient synthetic routes has propelled the development of chemoenzymatic and biocatalytic methods for producing amino acid derivatives. Threonine aldolases (TAs) and serine hydroxymethyltransferases (SHMTs) are at the forefront of this research, demonstrating significant potential for the stereocontrolled synthesis of β-hydroxy-α-amino acids. researchgate.net These enzymes catalyze the reversible aldol (B89426) condensation of glycine (B1666218) with various aldehydes. researchgate.netresearchgate.net For instance, the serine hydroxymethyltransferase GlyA from Escherichia coli has been used for the diastereospecific formation of L-allo-threonine from glycine and acetaldehyde. nih.gov
While direct enzymatic synthesis of Boc-allo-O-methyl-D-Threonine has not been extensively reported, existing biocatalytic systems offer a foundation for developing such pathways. Future research may focus on enzyme engineering and directed evolution to create novel biocatalysts that can accept modified substrates, such as O-methyl-D-threonine, or even perform reactions on N-protected amino acids. Another promising avenue is the combination of enzymatic reactions with chemical steps in a chemoenzymatic pathway. For example, an enzyme could be used to establish the core allo-threonine stereochemistry, followed by chemical protection and methylation. Enzymes like L-threonine 3-dehydrogenase (TDH) and 2-amino-3-ketobutyrate CoA ligase (KBL) are also being explored for their roles in threonine metabolism and their potential to be repurposed for synthetic applications, further broadening the enzymatic toolkit. creative-peptides.comnih.govresearchgate.net
| Enzyme Family | Catalyzed Reaction | Relevance to Threonine Derivatives |
| Threonine Aldolases (TAs) | Reversible aldol condensation of glycine and an aldehyde. | Asymmetric synthesis of β-hydroxy-α-amino acids with control at the α-carbon. researchgate.net |
| Serine Hydroxymethyltransferases (SHMTs) | Tetrahydrofolate-dependent conversion of serine to glycine; also catalyzes aldol-type reactions. | Diastereospecific synthesis of L-allo-threonine from glycine and acetaldehyde. researchgate.netnih.gov |
| Threonine Dehydrogenase (TDH) | NAD+-dependent dehydrogenation of the hydroxyl group of L-threonine. | Key step in a major threonine catabolic pathway, providing intermediates for other syntheses. creative-peptides.comcreative-proteomics.com |
Computational Chemistry and Molecular Dynamics Simulations of Modified Peptides and Small Molecules
Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools for understanding the structural and dynamic properties of peptides and small molecules. researchgate.netresearchgate.net For peptides incorporating non-standard amino acids like Boc-allo-O-methyl-D-Threonine, these in silico methods offer profound insights that are often difficult to obtain through experimental techniques alone. MD simulations can predict how the unique stereochemistry and modifications of this residue influence local and global peptide conformation, stability, and flexibility. nih.govnih.gov
By simulating the behavior of a modified peptide in an aqueous environment, researchers can explore its conformational landscape, identify stable secondary structures (e.g., helices, sheets), and analyze intramolecular hydrogen bonding patterns. nih.gov This is crucial for designing peptides with specific folded structures or for understanding how a modification might disrupt a native conformation. Furthermore, computational docking studies can predict the binding affinity and orientation of these modified peptides with biological targets such as proteins or nucleic acids, guiding the design of novel therapeutics. The amplified collective motion (ACM) method is an example of an advanced simulation technique that allows for more extensive sampling of a protein's conformational space, which can be particularly useful for studying the large-scale motions of peptides and proteins that are often associated with biological function. nih.gov
| Computational Method | Application to Modified Peptides | Potential Insights |
| Molecular Dynamics (MD) Simulation | Simulating the dynamic behavior of peptides containing Boc-allo-O-methyl-D-Thr. | Predicting conformational preferences, structural stability, and solvent interactions. nih.govnih.gov |
| Quantum Mechanics (QM) | Calculating electronic structure and properties of the modified amino acid. | Understanding reaction mechanisms, charge distribution, and spectroscopic properties. |
| Molecular Docking | Predicting the binding mode of a modified peptide to a receptor. | Estimating binding affinity and identifying key interactions for drug design. |
| Conformational Search | Exploring the possible 3D arrangements of the peptide backbone and side chains. | Identifying low-energy conformers and the overall flexibility of the molecule. |
Advancements in Protecting Group Chemistry and Synthetic Efficiency for Complex Amino Acid Derivatives
The synthesis of complex molecules like modified peptides relies heavily on the strategic use of protecting groups to mask reactive functional groups. The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, widely employed for the protection of amines. researchgate.net Its popularity stems from its stability under a wide range of reaction conditions and its facile removal under specific, mild acidic conditions, which prevents unwanted side reactions and preserves the integrity of other sensitive functional groups within a complex molecule. researchgate.netacs.org
Synthesizing a derivative like Boc-allo-O-methyl-D-Threonine presents unique challenges due to the presence of three distinct functional groups (amino, carboxyl, and hydroxyl) with two chiral centers. Efficiently and selectively protecting the amino group with Boc, methylating the hydroxyl group, and maintaining the stereochemical integrity of the D-allo configuration are critical. Recent advancements in synthetic methodology focus on improving yields, reducing the number of steps, and enhancing stereocontrol. researchgate.net This includes the development of new catalysts and reagents for more selective protection and deprotection reactions and the optimization of reaction conditions to minimize epimerization. For instance, improved methods for the synthesis of protected D-allothreonine derivatives from the cheaper L-threonine have been developed, involving epimerization and chemoselective deprotection steps. researchgate.net
| Protecting Group | Target Functional Group | Key Features |
| Tert-butoxycarbonyl (Boc) | Amine (α-amino) | Stable to many reagents; removed with mild acid (e.g., TFA). researchgate.net |
| Fluorenylmethyloxycarbonyl (Fmoc) | Amine (α-amino) | Base-labile; commonly used in solid-phase peptide synthesis. researchgate.net |
| Benzyl (Bn) | Carboxyl / Hydroxyl | Stable to acid/base; removed by hydrogenolysis. |
| Tert-butyl (tBu) | Carboxyl / Hydroxyl | Acid-labile; provides steric hindrance. researchgate.net |
Expanding the Chemical Space of allo-Threonine Derived Bioactive Agents
Allo-threonine is not just a synthetic curiosity; it is a component of naturally occurring bioactive compounds, including potent peptide antibiotics like katanosins. wikipedia.org This natural precedent highlights the potential of allo-threonine derivatives as valuable scaffolds in drug discovery. By systematically modifying the allo-threonine structure, chemists can explore new regions of chemical space and develop novel bioactive agents. The introduction of an N-Boc group and an O-methyl ether in Boc-allo-O-methyl-D-Threonine exemplifies this strategy, altering the molecule's polarity, hydrogen bonding capacity, and steric profile, which can in turn modulate its biological activity.
Research has shown that derivatives of L-allo threonine can exhibit significant antioxidant and anti-inflammatory properties. nih.gov For example, the derivative LX519290 demonstrated stronger antioxidant activity than its parent compound, L-allo-threonine. nih.gov Furthermore, O-substituted analogs of serine and allo-threonine are being synthesized and evaluated for their therapeutic potential. researchgate.net The future in this field lies in creating diverse libraries of allo-threonine derivatives with various N-acyl and O-alkyl substitutions and screening them against a wide range of biological targets. This exploration could lead to the discovery of new antibiotics, anticancer agents, or modulators of cellular signaling pathways, underscoring the vast potential of allo-threonine as a privileged scaffold in medicinal chemistry. researchgate.netchemimpex.com
| Allo-Threonine Derivative | Reported/Potential Biological Activity | Reference |
| Katanosins | Potent antibiotics | wikipedia.org |
| Globomycin | Peptide antibiotic | nih.gov |
| LX519290 (L-allo threonine derivative) | Antioxidant, anti-atopic, anti-asthmatic | nih.gov |
| O-substituted allo-threonine analogs | Potential therapeutic agents (e.g., anticancer, antibiotic) | researchgate.net |
Q & A
Q. What protocols ensure FAIR (Findable, Accessible, Interoperable, Reusable) data management for this compound studies?
- Methodological Answer : Deposit raw spectral data in repositories like Chemotion or Zenodo with standardized metadata (e.g., solvent, probe frequency). Use machine-readable formats (e.g., JCAMP-DX for NMR) and assign persistent identifiers (DOIs). Document synthesis conditions using the ISA (Investigation, Study, Assay) framework .
Ethical and Methodological Rigor
Q. How can researchers ethically justify the use of this compound in in vivo studies?
What criteria define a well-formulated research question for this compound’s applications in peptide engineering?
- Methodological Answer : Apply the FINER (Feasible, Interesting, Novel, Ethical, Relevant) framework. For example: “Does this compound enhance α-helix stability in collagen-mimetic peptides compared to L-threonine derivatives?” Incorporate PICO (Population, Intervention, Comparison, Outcome) elements for hypothesis-driven studies .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
